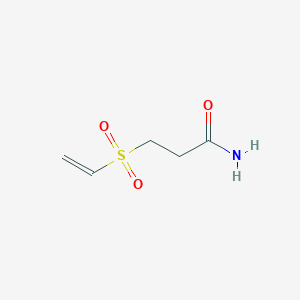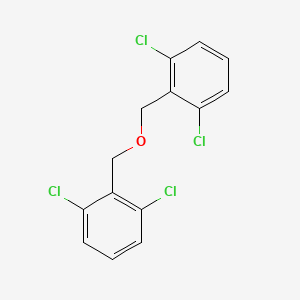![molecular formula C24H20N4OS B11967504 (2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B11967504.png)
(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzyl group, and a phenylmethylidene group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multi-step reactions. One common synthetic route includes the condensation of benzaldehyde with a thiazolidine derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the hydrazone linkage. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Analyse Des Réactions Chimiques
BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with other similar compounds, such as:
4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(2-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE: This compound has a similar thiazolidine structure but with different substituents.
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring but differ in their functional groups and biological activities. The uniqueness of BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H20N4OS |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(2E)-5-benzyl-3-[(E)-benzylideneamino]-2-[(E)-benzylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N4OS/c29-23-22(16-19-10-4-1-5-11-19)30-24(27-25-17-20-12-6-2-7-13-20)28(23)26-18-21-14-8-3-9-15-21/h1-15,17-18,22H,16H2/b25-17+,26-18+,27-24+ |
Clé InChI |
ZBMBLUNPUQBZHZ-WOVKQBCDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CC=C3)/S2)/N=C/C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CC=C3)S2)N=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)


![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)

